6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a fluorine atom, and a benzoxazole ring. Its molecular formula is C8H7FN2O2, and it has a molecular weight of 182.15 g/mol .
Preparation Methods
The synthesis of 6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-fluoro-2-nitroaniline with ethyl acetoacetate in the presence of a base can lead to the formation of the desired benzoxazole derivative. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antiviral and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can vary depending on the specific application and target .
Comparison with Similar Compounds
6-Amino-5-fluoro-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one can be compared with other similar compounds, such as:
5-Fluoro-2-nitroaniline: A precursor in its synthesis.
2-Amino-5-fluorobenzoxazole: A structurally related compound with similar properties.
3-Methyl-2,3-dihydro-1,3-benzoxazol-2-one: Lacks the fluorine atom but shares the benzoxazole ring. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-amino-5-fluoro-3-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O2/c1-11-6-2-4(9)5(10)3-7(6)13-8(11)12/h2-3H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNQXRSVCNWOFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)F)N)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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